3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
“3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and they are used in the synthesis of valuable organic combinations .
Synthesis Analysis
Thiazolidine motifs and their derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives . The solvents acted as both solvents and catalysts .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . They compel researchers to explore new drug candidates . The thiazolidine ring contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .Scientific Research Applications
Synthesis Techniques and Derivatives
A study by Badr et al. (1981) detailed the synthesis of oxazolidines and thiazolidines from α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position. This process involved the fusion of these esters with aromatic aldehydes, followed by dehydrogenation to yield corresponding oxazoles and thiazoles (Badr, Aly, Fahmy, & Mansour, 1981).
Another research by Mulholland, Foster, and Haydock (1972) discussed the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives. They explored different heating methods and chemical reactions to produce these compounds and their anhydro-derivatives (Mulholland, Foster, & Haydock, 1972).
Biological and Medicinal Applications
Kim et al. (2004) synthesized a series of substituted pyridines and purines containing 2,4-thiazolidinedione. These compounds were evaluated for their hypoglycemic and hypolipidemic activities, showing potential for further pharmacological studies (Kim et al., 2004).
In 1995, de Nanteuil et al. developed a new series of thiazolidine-2,4-dione derivatives with varying biological activities, including blood glucose-lowering properties in genetically obese mice and insulin-resistant rats (de Nanteuil et al., 1995).
Antimicrobial and Antifungal Activities
- Ponnuchamy et al. (2014) synthesized novel hybrid arylidene thiazolidine-2,4-diones and evaluated them for antimycobacterial activity against Mycobacterium tuberculosis. These compounds showed moderate to good activity, with some being significantly more potent than standard drugs (Ponnuchamy, Kanchithalaivan, Kumar, Ali, & Choon, 2014).
Herbicidal Applications
- Zhu et al. (2013) designed and synthesized novel 3-(α-hydroxymethylene)pyrrolidine-2,4-dione derivatives containing a cyclopropane moiety, which displayed varying degrees of herbicidal activities at certain concentrations (Zhu, Zhang, Yuan, Xie, Xu, Zou, & Yang, 2013).
Mechanism of Action
Target of Action
The compound 3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex molecule that incorporates two important scaffolds: the pyrrolidine ring and the thiazolidine-2,4-dione (TZD) moiety . These structures are known to interact with various biological targets, contributing to the compound’s potential therapeutic effects.
Mode of Action
For instance, TZD analogues are known to exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that it may influence pathways related to insulin signaling and bacterial cell wall synthesis .
Pharmacokinetics
The presence of the thiazolidine-2,4-dione scaffold in the molecule suggests that it may have good bioavailability and pharmacokinetic activity .
Result of Action
Based on the known activities of similar compounds, it can be inferred that it may have potential therapeutic effects such as hypoglycemic, antimicrobial, and possibly anticancer activities .
Future Directions
The future directions in the research of thiazolidine motifs and their derivatives include the development of next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research . The design of new molecules can be guided by the best approach in the design of new pyrrolidine compounds with different biological profiles .
Biochemical Analysis
Biochemical Properties
The compound 3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has been identified as a novel inhibitor of Protein Tyrosine Phosphatase-1B (PTP1B), an enzyme that plays a crucial role in cellular signal transduction . PTP1B has been recognized as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .
Cellular Effects
In cellular studies, this compound has shown potential PTP1B inhibitory activity. The optimal active compound can not only improve insulin resistance but also reduce blood sugar levels in diabetic mice. It can also improve glucose tolerance and abnormal blood lipids .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with PTP1B. By inhibiting PTP1B, it can enhance the insulin signaling pathway, thereby improving insulin resistance and reducing blood glucose levels .
Dosage Effects in Animal Models
In animal models, particularly in diabetic mice, the compound has shown significant effects in reducing blood sugar levels and improving glucose tolerance and abnormal blood lipids . Specific dosage effects and potential toxic or adverse effects at high doses are not mentioned in the search results.
Properties
IUPAC Name |
3-[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-9-6-17-11(16)13(9)8-3-4-12(5-8)10(15)7-1-2-7/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARIJQOCMPVBNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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